Uridine 5'-(trisodium pyrophosphate)

説明

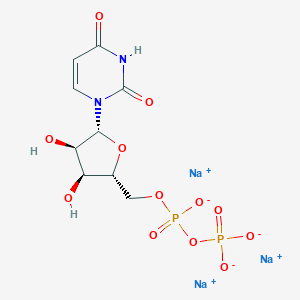

Uridine 5’-(trisodium pyrophosphate) is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with pyrophosphoric acid at the 5’ position. This compound plays a crucial role in the biosynthesis of RNA during transcription and serves as a precursor for the production of cytidine triphosphate via cytidine triphosphate synthetase .

準備方法

Synthetic Routes and Reaction Conditions: Uridine 5’-(trisodium pyrophosphate) can be synthesized through enzymatic methods where uridine diphosphate is phosphorylated using nucleoside diphosphate kinase and adenosine triphosphate as a phosphate donor . The reaction is as follows: [ \text{Uridine diphosphate} + \text{Adenosine triphosphate} \rightarrow \text{Uridine 5’-(trisodium pyrophosphate)} + \text{Adenosine diphosphate} ]

Industrial Production Methods: Industrial production of uridine 5’-(trisodium pyrophosphate) typically involves large-scale enzymatic synthesis using recombinant enzymes to ensure high yield and purity. The process is optimized for temperature, pH, and substrate concentration to maximize efficiency .

Types of Reactions:

Oxidation: Uridine 5’-(trisodium pyrophosphate) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to uridine diphosphate under specific conditions.

Substitution: The pyrophosphate group can be substituted with other phosphate groups or nucleotides in the presence of appropriate enzymes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Enzymatic reactions using nucleoside diphosphate kinase and other nucleotide substrates.

Major Products Formed:

Oxidation: Uridine diphosphate and other oxidized derivatives.

Reduction: Uridine diphosphate.

Substitution: Various nucleotide derivatives depending on the substituent used.

科学的研究の応用

Uridine 5’-(trisodium pyrophosphate) has a wide range of applications in scientific research:

Chemistry: Used as a substrate in the synthesis of RNA and other nucleotides.

Biology: Plays a role in cellular signaling and metabolism, particularly in the synthesis of glycogen and other polysaccharides.

Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a vasodilator.

作用機序

Uridine 5’-(trisodium pyrophosphate) exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerase during transcription. Additionally, it acts as an activator of substrates in metabolic reactions, such as the synthesis of glycogen from glucose-1-phosphate. It also interacts with P2Y receptors, mediating various cellular responses .

類似化合物との比較

Cytidine triphosphate: Another pyrimidine nucleoside triphosphate involved in RNA synthesis.

Adenosine triphosphate: A purine nucleoside triphosphate that serves as the primary energy carrier in cells.

Guanosine triphosphate: Another purine nucleoside triphosphate involved in protein synthesis and signal transduction.

Uniqueness: Uridine 5’-(trisodium pyrophosphate) is unique in its specific role in the synthesis of RNA and its involvement in the metabolism of glycogen and other polysaccharides. Its ability to activate substrates in metabolic reactions and interact with P2Y receptors distinguishes it from other nucleoside triphosphates .

生物活性

Uridine 5'-(trisodium pyrophosphate) (UTP) is a nucleotide that plays a significant role in various biological processes, particularly in cellular signaling and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁N₂Na₃O₁₂P₂

- Molecular Weight : 470.11 Da

- Solubility : Soluble in water (100 mg/mL) .

UTP acts primarily as an agonist for purinergic receptors, specifically the P2Y receptor family. It has been shown to preferentially activate:

- P2Y6 Receptor : UTP is a potent agonist, influencing various physiological responses such as cell proliferation and differentiation.

- P2Y14 Receptor : It exhibits both agonist and antagonist activities at this receptor, which is involved in immune responses and inflammation.

- P2Y12 Receptor : UTP serves as a full agonist with an EC50 value of approximately 350 nM in rat models .

Biological Activities

-

Cell Signaling : UTP is crucial in mediating intracellular signaling pathways through G-protein coupled receptors (GPCRs). This signaling is vital for various cellular functions, including:

- Regulation of ion channels.

- Modulation of neurotransmitter release.

- Promotion of cell survival and proliferation.

- Neuroprotective Effects : Research indicates that UTP may have neuroprotective properties. In a study involving neuralgias arising from neural compression, the combination of UTP with cytidine and vitamin B12 showed significant efficacy in pain reduction compared to vitamin B12 alone .

- Inflammatory Response Modulation : UTP has been observed to modulate inflammatory responses by influencing leukocyte migration and activation through its action on P2Y receptors. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Clinical Trials

A double-blind, randomized controlled trial assessed the efficacy of UTP combined with cytidine and vitamin B12 in treating compressive neuralgia. The results demonstrated:

- Pain Reduction : Patients receiving the nucleotide combination reported a greater reduction in pain, measured by visual analog scale (VAS), compared to those receiving only vitamin B12.

- Safety Profile : The treatment was well-tolerated with minimal adverse effects, highlighting its safety for clinical use .

Comparative Efficacy

The following table summarizes the comparative efficacy of UTP in different contexts:

| Study Type | Treatment Group | Primary Outcome | Result |

|---|---|---|---|

| Clinical Trial | UTP + Cytidine + Vitamin B12 | Pain Reduction (VAS scores) | Significant improvement vs. control |

| In Vitro Study | UTP on P2Y6 receptor | Cell Proliferation | Enhanced proliferation observed |

| Animal Model | UTP administration | Neuroprotection | Reduced neuronal damage |

特性

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFASEGWJDXDCKZ-LLWADOMFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na3O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19817-91-5 | |

| Record name | Uridine 5'-(trisodium pyrophosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-(trisodium pyrophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。